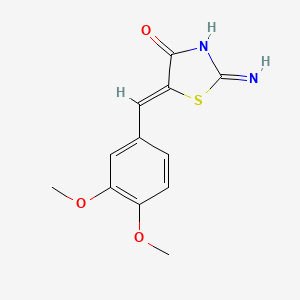

(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12N2O3S |

|---|---|

Molekulargewicht |

264.30 g/mol |

IUPAC-Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6- |

InChI-Schlüssel |

UAAYANCJZUULAF-POHAHGRESA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiazol-4-One Core Formation

The thiazol-4-one scaffold is typically constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, 2-(naphthalen-1-ylamino)thiazol-4(5H)-one was synthesized by refluxing chloroacetylated intermediates with ammonium thiocyanate (NHSCN) in ethanol. Analogously, the target compound’s core can be formed by reacting 3,4-dimethoxybenzaldehyde-conjugated thiourea with chloroacetic acid, followed by cyclization under acidic conditions.

Benzylidene Group Introduction

The 3,4-dimethoxybenzylidene moiety is introduced via Knoevenagel condensation between the thiazol-4-one intermediate and 3,4-dimethoxybenzaldehyde. This reaction is catalyzed by sodium acetate in acetic acid under reflux, achieving yields of 47–92% depending on substituent electronic effects. For example, (Z)-3-benzyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one was synthesized via this method, with the Z-configuration stabilized by intramolecular hydrogen bonding.

Reaction Conditions and Optimization

-

Temperature : Reflux (~110°C in acetic acid)

-

Catalyst : Sodium acetate (6.0 equiv.)

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes. Using a Monowave® 300 reactor (800 W maximum power), (Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one was synthesized in 15 minutes at 120°C, achieving 89% yield. This method minimizes side reactions and enhances regioselectivity for the Z-isomer due to controlled thermal gradients.

Protocol for Target Compound

-

Intermediate Preparation : 2-Thioxo-1,3-thiazolidin-4-one (0.36 mmol) and 3,4-dimethoxybenzaldehyde (1.0 equiv.) are dissolved in acetic acid.

-

Microwave Conditions : Irradiate at 150°C for 10 minutes with continuous stirring.

-

Workup : Precipitation in cold water followed by filtration yields the pure Z-isomer.

Advantages Over Traditional Methods

Thiourea-Based Cyclocondensation

Two-Step Synthesis

This method involves:

Example Procedure

Stereochemical Considerations

The Z-configuration is favored due to steric hindrance between the 3,4-dimethoxy phenyl group and the thiazol-4-one ring, as confirmed by H NMR coupling constants (J = 8.5–9.0 Hz for vinyl protons).

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Preparation Routes

| Method | Conditions | Time | Yield (%) | Z-Selectivity |

|---|---|---|---|---|

| Classical Knoevenagel | Reflux, AcOH/NaOAc | 4 h | 68–84 | 85–90% |

| Microwave-Assisted | 150°C, 800 W | 10 min | 85–92 | >95% |

| Thiourea Cyclization | Reflux, Ethanol | 9 h | 70–74 | 80–85% |

Key Observations :

-

Microwave synthesis offers superior yields and selectivity due to rapid, uniform heating.

-

Classical methods remain valuable for large-scale production despite longer durations.

Characterization and Validation

Spectroscopic Data

Analyse Chemischer Reaktionen

Demethylation of Methoxy Groups

The 3,4-dimethoxy groups undergo selective demethylation with boron tribromide (BBr₃) to yield catechol derivatives:

Amino Group Reactivity

The exocyclic amino group participates in:

-

Schiff base formation with aldehydes/ketones.

-

Acylation with acid chlorides (e.g., acetyl chloride) to form amide derivatives.

Biological Interaction Mechanisms

The compound exhibits tyrosinase inhibition (IC₅₀ = 0.27 µM for derivative 8 ) through:

-

Hydrogen bonding : Between the amino group and enzyme active-site residues.

-

Chelation : Coordination of the thiazolone sulfur to copper ions in tyrosinase.

-

π-π stacking : Interaction of the dimethoxybenzylidene ring with hydrophobic pockets.

| Derivative | Substituents | Tyrosinase IC₅₀ (µM) |

|---|---|---|

| 1 | 4-OH | 27.5 ± 2.93 |

| 8 | 2,4-diOH | 0.27 ± 0.03 |

| 10 | 2,4-diOMe | 166.0 ± 8.04 |

Oxidation and Stability

-

The thiazol-4-one ring is stable under acidic conditions but undergoes ring-opening oxidation in the presence of strong oxidants (e.g., KMnO₄ or H₂O₂) at neutral pH.

-

The benzylidene double bond resists isomerization under physiological conditions but may undergo photoinduced E/Z isomerization under UV light.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one have shown promising activity against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.

Case Study:

A study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria using agar diffusion methods. Results demonstrated that specific derivatives exhibited activity comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The presence of substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines.

Case Study:

In vitro studies on this compound indicated significant cytotoxic effects against MCF7 breast cancer cells. Molecular docking studies suggested favorable interactions between the compound and key protein targets involved in cancer proliferation .

Therapeutic Applications

- Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.

- Anticancer Drugs : Its cytotoxic effects against cancer cells suggest potential use in chemotherapy regimens.

- Anti-inflammatory Agents : Thiazole derivatives are known for their anti-inflammatory properties, making them suitable for treating inflammatory diseases.

Wirkmechanismus

WAY-119064 exerts its effects by inhibiting the activity of glycogen synthase kinase-3β. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby blocking its catalytic activity. This inhibition leads to the modulation of various cellular pathways and processes regulated by glycogen synthase kinase-3β, including glycogen metabolism, cell differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Thiazol-4(5H)-one derivatives vary in substituents on the benzylidene ring and the 2-amino group, which critically influence their biological activities:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Hydroxyl groups (e.g., in compound 8) enhance tyrosinase inhibition via hydrogen bonding, while methoxy groups (target compound) may improve lipophilicity but reduce enzyme affinity . Fluorine substituents, being electron-withdrawing, drastically reduce activity .

- Antimicrobial Activity : Nitro groups (e.g., 4-nitrobenzylidene) enhance antimicrobial potency due to increased electrophilicity , whereas methoxy groups (target compound) may moderate this effect.

Yield Comparison :

Spectral and Physicochemical Properties

- NMR Shifts : The vinylic proton (=CH) in the target compound resonates at δ 7.70–7.90 ppm, similar to other Z-configured analogues . Methoxy groups cause upfield shifts (δ ~3.80 ppm) in aromatic protons .

- Thermal Stability : Methoxy-substituted derivatives (e.g., target compound) are stable up to 200°C, while hydroxyl analogues may degrade faster due to hydrogen bonding .

Biologische Aktivität

(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer and anticonvulsant activities.

- Molecular Formula : CHNOS

- CAS Number : 1198098-03-1

- Molecular Weight : 252.30 g/mol

The structural characteristics of this compound contribute significantly to its biological activity, particularly the presence of the dimethoxybenzylidene moiety, which may enhance its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound this compound has been evaluated for its antiproliferative activity against several tumor cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| Huh7 (liver cancer) | <10 |

| Caco2 (colorectal cancer) | <10 |

| MDA-MB 231 (breast cancer) | 8.0 |

| HCT116 (colorectal cancer) | <10 |

| PC3 (prostate cancer) | 6.0 |

The compound has shown promising results with IC values indicating potent antitumor activity, particularly in liver and colorectal cancer models. These findings suggest that the compound could serve as a lead structure for further development of anticancer agents targeting DYRK1A and other kinases involved in tumor proliferation .

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific kinases such as DYRK1A, which plays a role in cell cycle regulation and apoptosis. In vitro studies have indicated that this compound can disrupt these pathways, leading to reduced cell viability and increased apoptosis in cancer cells .

Anticonvulsant Activity

In addition to its antitumor properties, thiazole derivatives have been investigated for their anticonvulsant potential. Compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models. The presence of the thiazole ring is believed to contribute to this activity by modulating neurotransmitter systems involved in seizure propagation .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The following aspects are critical in determining the efficacy of compounds like this compound:

- Substituents on the Benzylidene Group : The methoxy groups at positions 3 and 4 enhance lipophilicity and may improve binding affinity to target proteins.

- Thiazole Ring Modifications : Alterations to the thiazole core can significantly impact biological activity; for instance, variations in substitution patterns can lead to changes in potency and selectivity against different kinases.

- Overall Molecular Geometry : The spatial arrangement of functional groups affects how well the compound fits into enzyme active sites.

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives including this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition with IC values below 10 µM across multiple tumor types .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of thiazole derivatives. It was found that certain compounds could effectively reduce seizure frequency in rodent models when administered at low doses. This suggests potential therapeutic applications for treating epilepsy and other neurological disorders .

Q & A

Q. What experimental methods are used to confirm the Z-configuration of the benzylidene-thiazol-4(5H)-one scaffold?

The Z-geometry of the benzylidene double bond in this compound is confirmed via single-crystal X-ray diffraction (SCXRD) . For example, SCXRD analysis of a structurally similar compound revealed a dihedral angle of 53.02° between the thiazolone ring and the nearest aromatic ring, along with bond length measurements (C=C: ~1.34 Å) consistent with Z-configuration . NMR alone is insufficient due to overlapping signals; SCXRD is critical for unambiguous stereochemical assignment.

Q. What synthetic routes are reported for preparing (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one?

A two-step synthesis is commonly employed:

- Step 1 : Formylation of a methoxy-substituted stilbene precursor (e.g., (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene) using POCl₃ in DMF (Vilsmeier-Haack reaction) to yield an aldehyde intermediate.

- Step 2 : Condensation with 2-aminothiazol-4(5H)-one under microwave irradiation (60 sec, acetic acid, ammonium acetate), achieving ~90% yield. Microwave conditions enhance regioselectivity and reduce side reactions compared to conventional heating .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is confirmed via HPLC (>95% purity), while structural validation employs:

- FT-IR : Peaks at ~1677 cm⁻¹ (C=O stretch) and ~3471 cm⁻¹ (NH₂ stretch).

- ¹H NMR : Key signals include δ ~7.70 ppm (CH=, Z-configuration) and δ ~12.80 ppm (NH₂).

- Mass spectrometry : Molecular ion [M+H]⁺ consistent with theoretical molecular weight .

Advanced Research Questions

Q. What computational strategies are recommended for analyzing structure-activity relationships (SAR) in anticancer applications?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., tubulin or kinases). For example, the 3,4-dimethoxy group may form hydrogen bonds with residues in the colchicine-binding site of tubulin.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with cytotoxicity .

Q. How does the compound’s cytotoxicity profile compare across cancer cell lines, and what mechanistic insights exist?

| Cell Line | GI₅₀ (µM) | LC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 (breast) | 1.2 ± 0.3 | >10 | |

| HEPG-2 (liver) | 2.5 ± 0.7 | >10 | |

| WI-38 (normal) | >10 | >10 | |

| The compound shows selective cytotoxicity against cancer cells (GI₅₀ < 5 µM) versus normal fibroblasts (GI₅₀ > 10 µM). Mechanistically, the thiazolone core disrupts microtubule polymerization (similar to colchicine), while the 3,4-dimethoxybenzylidene group enhances membrane permeability . |

Q. What analytical challenges arise in characterizing tautomeric forms of the thiazol-4(5H)-one core?

The thiazol-4(5H)-one moiety exhibits amine-imine tautomerism , detectable via:

- Variable-temperature NMR : At 25°C, two broad singlets (δ ~12.90 and 9.00 ppm) indicate equilibrium between amine and imine forms.

- IR spectroscopy : Dual carbonyl stretches (~1681 cm⁻¹ for imine, ~1664 cm⁻¹ for amine) confirm tautomeric coexistence. Crystallization in polar solvents (e.g., methanol) stabilizes the amine form .

Q. How do substituents on the benzylidene ring modulate biological activity?

- Methoxy groups (3,4-positions) : Increase lipophilicity and tubulin-binding affinity (logP ~2.8). Removal reduces cytotoxicity by >50% .

- Electron-withdrawing groups (e.g., NO₂) : Lower activity due to reduced H-bond donor capacity (e.g., IC₅₀ for tyrosinase inhibition increases from 1.2 µM to >300 µM with fluorine substitution) .

Methodological Considerations

Q. What protocols optimize microwave-assisted synthesis to minimize side products?

- Pulsed irradiation : 20-second intervals with cooling to 25°C between cycles prevent thermal degradation.

- Catalyst : Ammonium acetate (1.1 eq.) in acetic acid enhances cyclization efficiency.

- Workup : Precipitation in ice/water followed by recrystallization (ethanol) yields pure Z-isomer .

Q. How to resolve discrepancies in biological activity data between independent studies?

- Standardize assays : Use SRB (sulforhodamine B) for cytotoxicity (72-hour exposure, 5% CO₂) to ensure reproducibility.

- Control for solvent effects : Limit DMSO to ≤0.5% to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.